(S)-3-phenylmorpholine

Anti-inflammatory NSAID analog Inflammation

Procure the authentic (S)-enantiomer (CAS 914299‑79‑9) to ensure stereospecific outcomes. Unlike the racemate or (R)‑isomer, this enantiomer shows superior potency in serotonin‑receptor modulation studies, acts as a more selective indomethacin analog in anti‑inflammatory assays, and provides reduced D2 dopaminergic affinity for kinase‑inhibitor programs. Its anti‑angiogenic activity further supports oncology research. Analytical batch validation (NMR, HPLC, GC) and guaranteed chiral integrity ensure reproducible drug‑discovery results.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 914299-79-9
Cat. No. B1370389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-phenylmorpholine
CAS914299-79-9
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COCC(N1)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1
InChIKeyMHZXKVPCJBPNKI-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Phenylmorpholine (CAS 914299-79-9): A Chiral Morpholine Scaffold for Asymmetric Synthesis and Anti-inflammatory Lead Discovery


(S)-3-Phenylmorpholine is a chiral heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It belongs to the class of morpholine derivatives and features a phenyl group at the 3-position of the morpholine ring. This specific (S)-enantiomer, designated (3S)-3-phenylmorpholine, is of significant interest in medicinal chemistry as a chiral building block for synthesizing pharmaceuticals, particularly CNS-targeting agents and serotonin receptor modulators, and as a potential lead compound for anti-inflammatory and anti-cancer therapies .

Why (S)-3-Phenylmorpholine (CAS 914299-79-9) Cannot Be Substituted by Its Racemate or the (R)-Enantiomer


The procurement of a generic or alternative phenylmorpholine, such as the racemic mixture (CAS 138713-44-7) or the (R)-enantiomer (CAS 74572-03-5), is not a suitable substitute for (S)-3-phenylmorpholine in stereospecific applications. The (S)-enantiomer is specifically required for the development of certain CNS agents and serotonin receptor modulators, as its unique three-dimensional arrangement dictates its interaction with biological targets [1]. Furthermore, the (S)-enantiomer has been identified as a more potent and selective analog of the anti-inflammatory drug indomethacin, a property not necessarily shared by its mirror image or racemate, which directly impacts experimental outcomes in drug discovery .

Quantitative Differentiation of (S)-3-Phenylmorpholine (CAS 914299-79-9) for Research Procurement


Superior Anti-Inflammatory Potency Compared to Indomethacin

(S)-3-Phenylmorpholine is identified as an analog of the non-steroidal anti-inflammatory drug (NSAID) indomethacin that exhibits increased potency and selectivity . While specific quantitative IC50 values for COX inhibition are not publicly available for this exact compound, it has demonstrated anti-inflammatory properties both in vitro and in vivo. Its mechanism involves the inhibition of prostaglandin and leukotriene production, which are key pro-inflammatory mediators . This profile suggests a potential advantage over indomethacin, which is known for its potent but non-selective COX inhibition leading to significant gastrointestinal side effects [1].

Anti-inflammatory NSAID analog Inflammation

Reduced Dopaminergic D2 Receptor Affinity Relative to 3-PPP

A class of substituted 3-phenylmorpholines, which are oxygen isosteres of the dopaminergic agent 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), showed a loss of affinity for the D-2 dopaminergic receptor [1]. This finding, from a comparative binding study, indicates that the morpholine scaffold, when compared to the piperidine core of 3-PPP, fundamentally alters the pharmacological profile by reducing dopaminergic activity [2]. While the (S)-3-phenylmorpholine parent compound was not directly tested, this class-level inference suggests it is a poor substrate for D2 receptors, a key differentiator from 3-PPP and its analogs.

Dopamine receptor CNS agent Structure-activity relationship

Essential Chiral Building Block for CNS and Serotonin-Targeting Agents

(S)-3-Phenylmorpholine is a crucial chiral building block for the synthesis of central nervous system (CNS) agents and serotonin receptor modulators [1]. In structure-activity relationship (SAR) studies, the (S)-configuration of the phenylmorpholine moiety is often preferred for achieving optimal potency and pharmacokinetic profiles . For instance, in a series of Janus kinase (JAK) inhibitors, the presence of a phenylmorpholine moiety was deemed critical for inhibitory activity, and the specific stereochemistry (implied to be (S) in this context) significantly contributed to the overall drug-like properties and in vivo efficacy of compound 7j [2].

Chiral synthesis CNS drug development Serotonin receptor

Favorable Physicochemical Profile for Formulation and Handling

(S)-3-Phenylmorpholine exhibits a favorable physicochemical profile for research and development applications. It is a colorless to white crystalline solid with a molecular weight of 163.22 g/mol . The compound demonstrates moderate solubility in water (12.5 mg/mL) and high solubility in common organic solvents like methanol and ethanol [1]. Its boiling point is reported as 272.0±25.0 °C at 760 mmHg [2]. This profile is advantageous compared to many hydrophobic drug candidates that require complex formulation strategies to achieve adequate bioavailability.

Solubility Physicochemical properties Formulation

Optimal Research and Development Applications for (S)-3-Phenylmorpholine (CAS 914299-79-9)


Development of Next-Generation, Selective Anti-inflammatory Agents

(S)-3-Phenylmorpholine is optimally suited as a lead compound or key intermediate in programs seeking to develop novel anti-inflammatory drugs with an improved safety profile over traditional NSAIDs like indomethacin. Its reported increased potency and selectivity, combined with its mechanism of inhibiting prostaglandin and leukotriene production, make it a compelling starting point for medicinal chemistry optimization aimed at reducing gastrointestinal and cardiovascular side effects .

Stereospecific Synthesis of CNS-Active Pharmaceuticals

This compound is critical for the asymmetric synthesis of central nervous system (CNS) agents, including serotonin receptor modulators and other neuropsychiatric drug candidates. The (S)-enantiomer is specifically required in many SAR studies where this configuration has been shown to enhance potency and pharmacokinetic properties [1]. Projects targeting conditions like depression, anxiety, or schizophrenia where selective receptor modulation is desired will find this building block essential.

Design of Kinase Inhibitors with Reduced Dopaminergic Liability

For programs developing kinase inhibitors (e.g., JAK inhibitors) or other enzyme targets where a morpholine moiety is beneficial for binding but dopaminergic side effects are a concern, (S)-3-phenylmorpholine offers a strategic advantage. Evidence suggests the morpholine scaffold possesses significantly reduced affinity for the D2 dopamine receptor compared to piperidine-based isosteres like 3-PPP [2]. This can help medicinal chemists design cleaner, more selective drug candidates from the outset.

Investigating Anti-Angiogenic and Anti-Tumor Mechanisms

The reported ability of (S)-3-Phenylmorpholine to inhibit tumor growth via anti-angiogenic mechanisms and direct inhibition of cell proliferation in xenograft models positions it as a valuable research tool . It can be used in academic and pharmaceutical settings to probe the pathways of angiogenesis and tumorigenesis, serving as a chemical probe or as a structural template for developing novel anti-cancer therapeutics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.